5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL
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Overview
Description
5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL is a chemical compound that belongs to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a bromotetradecyl group attached to the naphthalene ring through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL typically involves the reaction of naphthalen-1-ol with 14-bromotetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The bromotetradecyl group can be reduced to form the corresponding alkyl derivative.
Substitution: The bromine atom in the bromotetradecyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of alkyl naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL involves its interaction with specific molecular targets and pathways. The bromotetradecyl group can interact with lipid membranes, potentially disrupting their integrity and leading to cell death. Additionally, the naphthalene moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL is unique due to the presence of the long bromotetradecyl chain, which imparts distinct physicochemical properties and biological activities compared to other naphthalene derivatives. This structural feature enhances its potential for applications in various fields, including medicinal chemistry and materials science .
Properties
CAS No. |
94427-65-3 |
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Molecular Formula |
C24H35BrO2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
5-(14-bromotetradecoxy)naphthalen-1-ol |
InChI |
InChI=1S/C24H35BrO2/c25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-27-24-18-14-15-21-22(24)16-13-17-23(21)26/h13-18,26H,1-12,19-20H2 |
InChI Key |
LHODLLWCZHHORW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OCCCCCCCCCCCCCCBr)C(=C1)O |
Origin of Product |
United States |
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